molecular formula C25H23BrN2O2 B2877017 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533875-26-2

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Numéro de catalogue: B2877017
Numéro CAS: 533875-26-2
Poids moléculaire: 463.375
Clé InChI: OPGHPAXVARBOOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a bromine atom at the 7-position, a phenyl group at the 5-position, and a 2-phenylbutanoyl moiety at the 4-position of the benzodiazepine core. The compound’s structure combines a seven-membered diazepine ring fused to a benzene ring, with substituents influencing its physicochemical and pharmacological properties.

Propriétés

IUPAC Name

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2/c1-2-20(17-9-5-3-6-10-17)25(30)28-16-23(29)27-22-14-13-19(26)15-21(22)24(28)18-11-7-4-8-12-18/h3-15,20,24H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGHPAXVARBOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. The general synthetic route may include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.

    Bromination: Introduction of the bromine atom at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Acylation: The phenylbutanoyl group can be introduced via Friedel-Crafts acylation using phenylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mécanisme D'action

The mechanism of action of 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Benzodiazepine Derivatives

The pharmacological activity of benzodiazepines is highly dependent on substituents at key positions (R1, R2, R3, R7). Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name R7 Substituent R5 Substituent R4 Substituent Pharmacological Profile
Target Compound Br Phenyl 2-Phenylbutanoyl Hypothetical sedative/metabolite
7-Chloro-5-phenyl-... () Cl Phenyl Not specified Down-regulated metabolite
Oxazolam (7-Chloro-5-phenyl-...) Cl Phenyl Methyloxazolo Mild sedative
Methylclonazepam () NO₂ 2-Chlorophenyl Methyl Anticonvulsant/sedative
Diazepam Cl Phenyl Methyl Anxiolytic, muscle relaxant

Key Observations:

R7 Substituent: Bromine (Br) in the target compound vs. chlorine (Cl) in oxazolam or nitro (NO₂) in methylclonazepam. The chloro analog in is a down-regulated metabolite, suggesting bromine substitution could alter metabolic stability or enzyme interactions .

R5 Substituent :

  • The phenyl group in the target compound vs. 2-chlorophenyl in methylclonazepam. Chlorine at the ortho position (as in methylclonazepam) enhances GABA-A receptor binding affinity, whereas phenyl may reduce specificity .

R4 Substituent: The 2-phenylbutanoyl group in the target compound is unique. Bulkier than methyl or oxazolo groups (e.g., oxazolam), it may sterically hinder receptor binding or modulate the compound’s half-life via altered metabolic pathways .

Pharmacological and Metabolic Implications

Receptor Binding and Selectivity

Benzodiazepines act as positive allosteric modulators of GABA-A receptors. Substituents at R7 and R5 critically influence binding:

  • Bromine vs.
  • 2-Phenylbutanoyl at R4: This group’s extended aromatic system could restrict conformational flexibility, reducing efficacy compared to smaller substituents like methyl .

Metabolic Stability

  • The chloro analog in is identified as a down-regulated metabolite, likely undergoing cytochrome P450-mediated dehalogenation or oxidation. Bromine’s stronger carbon-halogen bond may slow metabolism, prolonging half-life .
  • Methylclonazepam’s nitro group (R7) is prone to reduction, forming active amine metabolites; bromine lacks this pathway, suggesting distinct metabolic fate .

Toxicity and Side Effects

Activité Biologique

7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its psychoactive properties, often utilized in the management of anxiety, insomnia, and various neurological disorders. The unique structure of this compound, characterized by the presence of a bromine atom and a phenylbutanoyl group, suggests potential biological activities that warrant detailed investigation.

The compound's molecular formula is C25H23BrN2O2C_{25}H_{23}BrN_2O_2 with a molecular weight of approximately 485.36 g/mol. The presence of the bromine atom at the 7th position and the phenylbutanoyl group are critical for its biological activity.

Property Value
Molecular FormulaC25H23BrN2O2
Molecular Weight485.36 g/mol
IUPAC Name7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS Number533875-26-2

The primary mechanism of action for benzodiazepines involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, these compounds can produce sedative, anxiolytic, and muscle relaxant effects. Specifically, 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is believed to bind to GABA_A receptors, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects consistent with benzodiazepines:

  • Anxiolytic Effects : Studies suggest that compounds structurally similar to this benzodiazepine may reduce anxiety levels in animal models.
  • Sedative Properties : The sedative effects are likely due to enhanced GABAergic transmission.
  • Muscle Relaxation : This compound may also exhibit muscle relaxant properties through its action on spinal cord GABA receptors.

Synthesis and Production

The synthesis of 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves several steps:

  • Formation of Benzodiazepine Core : Cyclization under acidic or basic conditions.
  • Bromination : Introduction of bromine using agents like N-bromosuccinimide (NBS).
  • Acylation : Addition of the phenylbutanoyl group via Friedel-Crafts acylation with aluminum chloride as a catalyst.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.